REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[C:4]([CH3:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.CC(C1C=CC=CC=1)=C.COC1CCCC1.CCCCCC.C([Li])CCC.[C:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)(=[O:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C(O)(=O)C>O.C(OCC)C.CCCCCC>[CH3:1][N:2]([CH3:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:38]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)[OH:45] |f:3.4|
|
Name
|
|
Quantity
|
0.514 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0.898 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.43 mL
|
Type
|
reactant
|
Smiles
|
COC1CCCC1
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
n-butyllithium hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
After the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with 10% hydrochloric acid
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=C(C=CC=C1)CC(O)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |